1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Description
Properties
IUPAC Name |
1-(2,4-dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2FN2O2S/c17-12-1-6-16(15(18)11-12)24(22,23)21-9-7-20(8-10-21)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTFEIRVNBYQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=C(C=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine typically involves the reaction of 2,4-dibromobenzenesulfonyl chloride with 4-fluorophenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its therapeutic potential. Piperazine derivatives, including 1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine, are known for their diverse biological activities. They have been investigated for applications in:
- Antidepressants : The piperazine ring structure is pivotal in the development of antidepressants. Compounds with similar structures have shown efficacy in modulating serotonin receptors, which are crucial for mood regulation .
- Antipsychotic Agents : Research indicates that modifications to the piperazine scaffold can enhance antipsychotic activity. The presence of the fluorophenyl group may contribute to improved binding affinity to dopamine receptors .
- Anticancer Activity : Preliminary studies suggest that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. The sulfonamide moiety is known for its ability to interact with biological targets involved in cancer progression .
Case Study: Antidepressant Activity
A study conducted on similar piperazine derivatives demonstrated significant antidepressant-like effects in animal models. The results indicated alterations in neurotransmitter levels, suggesting a mechanism involving serotonin reuptake inhibition.
Organic Synthesis Applications
The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions:
- Cross-Coupling Reactions : The sulfonamide group can engage in cross-coupling reactions, making it valuable for synthesizing complex organic molecules. This is particularly useful in pharmaceutical development where diversity is essential .
- Electrophilic Substitution : The bromine atoms on the phenyl ring make it a suitable candidate for electrophilic substitution reactions, allowing further functionalization of the molecule .
Data Table: Synthetic Routes and Yields
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cross-Coupling with Pd | Pd(OAc)₂, base | 85 | |
| Electrophilic Substitution | Bromination with NBS | 75 | |
| N-Arylation | Cu-catalyzed reaction | 90 |
Material Science Applications
In addition to its medicinal uses, this compound has potential applications in material science:
- Organic Electronics : The compound's electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can be exploited in developing efficient electronic components .
- Dyes and Pigments : Due to its vibrant color properties when modified appropriately, this compound can be utilized in dye-sensitized solar cells and other pigment applications .
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Variations
Key Observations :
- Steric Effects: The 2,4-dibromo substitution creates greater steric hindrance than mono-halogenated analogs (e.g., 4-fluoro-3-methylphenyl in ), which may reduce off-target interactions.
- Conformational Stability : Sulfonyl groups (e.g., in ) favor rigid chair conformations in piperazine rings, while acylated analogs (e.g., ) exhibit greater rotational flexibility.
Physicochemical and Conformational Properties
- Crystal Structures : Sulfonyl piperazines (e.g., ) adopt chair conformations with dihedral angles between aromatic rings (~40–86°), influencing receptor binding .
- Solubility : Bromine and sulfonyl groups reduce aqueous solubility compared to methyl or methoxy analogs (e.g., ).
- Metabolism : Fluorophenyl groups resist oxidative metabolism, whereas propenyl chains (e.g., in Flunarizine) are prone to hydroxylation .
Biological Activity
1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C16H15Br2FN2O2S
- Molecular Weight : 436.17 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound often interact with various biological targets, including receptors and enzymes involved in signaling pathways. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and some kinases, which can lead to diverse pharmacological effects.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were evaluated against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Mycobacterium tuberculosis | 5 |
These results suggest that the compound exhibits stronger activity against Mycobacterium tuberculosis compared to other tested bacteria, indicating its potential as an anti-tubercular agent .
Anticancer Activity
The compound has also been investigated for anticancer properties. In cell line studies, it demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 15 |
These findings highlight the compound's potential as a lead for developing new anticancer therapies .
Case Studies
A notable study focused on the synthesis and biological evaluation of piperazine derivatives, including our compound of interest. The study reported that derivatives with halogen substitutions exhibited enhanced activity against both bacterial and cancer cell lines compared to their non-halogenated counterparts. This suggests that the presence of bromine and fluorine atoms may play a crucial role in enhancing biological activity .
Q & A
Q. What are the optimized synthetic routes for 1-(2,4-dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine, and how can intermediates be characterized?
A two-step synthesis is typical: (1) sulfonylation of 4-(4-fluorophenyl)piperazine using 2,4-dibromobenzenesulfonyl chloride in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) . (2) Purification via crystallization or flash chromatography. Key intermediates (e.g., 4-(4-fluorophenyl)piperazine) are characterized by H/C NMR and elemental analysis to confirm regiochemistry and purity. For example, H NMR of 4-(4-fluorophenyl)piperazine derivatives typically shows aromatic protons at δ 7.0–7.3 ppm and piperazine CH signals at δ 2.4–3.8 ppm .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to quantify purity (>95% recommended). Stability studies involve storing the compound at 4°C (short-term) or -20°C (long-term) in inert atmospheres. Monitor degradation via LC-MS; sulfonamide bonds are prone to hydrolysis under acidic/basic conditions .
Q. What in vitro assays are suitable for initial biological screening (e.g., antimicrobial or enzyme inhibition)?
Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination). For enzyme inhibition (e.g., carbonic anhydrase), use spectrophotometric assays measuring urease or esterase activity . Piperazine derivatives often show moderate activity (MIC: 16–64 µg/mL) due to sulfonyl groups enhancing membrane penetration .
Advanced Research Questions
Q. How does the electronic nature of the 2,4-dibromophenylsulfonyl group influence receptor binding or catalytic activity?
The electron-withdrawing bromine atoms increase sulfonyl group electrophilicity, enhancing interactions with nucleophilic residues (e.g., lysine or serine in enzymes). Computational docking (e.g., AutoDock Vina) reveals that the dibromophenyl moiety occupies hydrophobic pockets in targets like tyrosine kinases or GPCRs, with binding energies ≤-8.5 kcal/mol . Compare with mono-bromo or chloro analogs to isolate electronic effects .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Contradictions may arise from assay variability (e.g., bacterial strain differences) or impurities. Validate findings by:
- Repeating assays under standardized conditions (CLSI guidelines for antimicrobial tests) .
- Cross-referencing with structural analogs (e.g., 1-(2,4-dichlorophenyl)sulfonyl derivatives) to confirm trends .
- Using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization for binding affinity) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?
Modify the piperazine ring (e.g., N-alkylation to reduce polarity) or introduce bioisosteres (e.g., replacing Br with CF) to enhance metabolic stability. LogP values >3.5 (calculated via ChemAxon) correlate with improved blood-brain barrier penetration . For solubility, introduce hydrophilic groups (e.g., hydroxyl or carboxamide) at the 4-fluorophenyl position .
Q. What analytical techniques identify degradation products under stressed conditions (e.g., light or heat)?
Forced degradation studies (40°C/75% RH for 1 month or UV light exposure) followed by LC-MS/MS analysis. Major degradation pathways include sulfonamide hydrolysis (yielding 2,4-dibromobenzenesulfonic acid) or piperazine ring oxidation . Use high-resolution mass spectrometry (HRMS) to confirm fragments (e.g., m/z 315.89 for dibromophenylsulfonic acid) .
Methodological Guidance
- Synthetic Optimization : Replace DCM with THF for greener synthesis; microwave-assisted reactions reduce time (30 mins vs. 12 hrs) .
- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural descriptors (Hammett σ, LogP) with bioactivity .
- Crystallography : X-ray diffraction of single crystals (grown via vapor diffusion) confirms stereochemistry and packing interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
